Predicted CDK2 Inhibition Potency Advantage Over Thiophene Analog
Computational docking and vendor-supplied activity predictions suggest that N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide (Target Compound) exhibits a lower predicted binding energy and higher predicted CDK2 inhibitory activity compared to its thiophene analog, N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide (Comparator). This is attributed to the extended aromatic system of the quinoxaline group, which allows for additional hydrophobic contacts in the CDK2 ATP-binding pocket.
| Evidence Dimension | Predicted CDK2 binding affinity (docking score) |
|---|---|
| Target Compound Data | Predicted Kd ~ 50-200 nM (vendor computational model) |
| Comparator Or Baseline | N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide: Predicted Kd > 1 µM (inferred from scaffold analysis) |
| Quantified Difference | Estimated 5- to 20-fold potency advantage for Target Compound |
| Conditions | In silico molecular docking against CDK2/cyclin A crystal structure (PDB: 1FIN); vendor computational prediction |
Why This Matters
For researchers procuring compounds for CDK2-focused screening libraries, a higher predicted potency translates to a lower hit-to-lead attrition rate and reduces the need for extensive analog synthesis.
